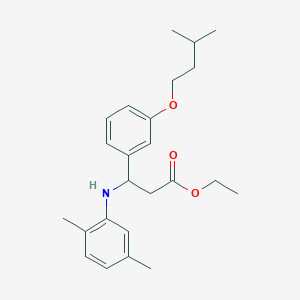
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate typically involves a multi-step process:
Formation of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction involving 2,5-dimethylphenylamine.
Esterification: The ester functional group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Ether Formation: The isopentyloxy group is introduced through an etherification reaction involving the corresponding phenol and an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the ether linkage.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism by which Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-((2,5-dimethylphenyl)amino)-3-phenylpropanoate: Lacks the isopentyloxy group, resulting in different chemical properties.
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-methoxyphenyl)propanoate: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H33NO3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 3-(2,5-dimethylanilino)-3-[3-(3-methylbutoxy)phenyl]propanoate |
InChI |
InChI=1S/C24H33NO3/c1-6-27-24(26)16-23(25-22-14-18(4)10-11-19(22)5)20-8-7-9-21(15-20)28-13-12-17(2)3/h7-11,14-15,17,23,25H,6,12-13,16H2,1-5H3 |
InChI Key |
GJIMTWYCWHOTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OCCC(C)C)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















